Topotecan Topotecan Topotecan is a pyranoindolizinoquinoline used as an antineoplastic agent. It is a derivative of camptothecin and works by binding to the topoisomerase I-DNA complex and preventing religation of these 328 single strand breaks. It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an antineoplastic agent.
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA topoisomerases, type I.
Topotecan is a Topoisomerase Inhibitor. The mechanism of action of topotecan is as a Topoisomerase Inhibitor.
Topotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Topotecan inhibits topoisomerase I activity by stabilizing the topoisomerase I-DNA covalent complexes during S phase of cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery.
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I.
See also: Topotecan Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 123948-87-8
VCID: VC0002265
InChI: InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol

Topotecan

CAS No.: 123948-87-8

Cat. No.: VC0002265

Molecular Formula: C23H23N3O5

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

Topotecan - 123948-87-8

CAS No. 123948-87-8
Molecular Formula C23H23N3O5
Molecular Weight 421.4 g/mol
IUPAC Name (19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Standard InChI InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
Standard InChI Key UCFGDBYHRUNTLO-QHCPKHFHSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Melting Point 213-218 °C
213 - 218 °C

Chemical Structure and Properties

Topotecan (C₂₃H₂₃N₃O₅; molecular weight: 421.45 g/mol) is a water-soluble analog of camptothecin, isolated from Camptotheca acuminata . The compound exists in a lactone-carboxylate equilibrium, with the lactone form being pharmacologically active. Key physicochemical properties include:

PropertyValueSource
Melting Point−114 °C
Boiling Point>100 °C
Density1.2 g/mL at 25 °C
pKa8.92 ± 0.40 (predicted)
SolubilityWater-soluble
Plasma Protein Binding6.6%–21.3%

The hydrochloride salt (C₂₃H₂₄ClN₃O₅) enhances stability and bioavailability, with a polar surface area of 103.2 Ų and three rotatable bonds .

Clinical Efficacy

Ovarian Cancer

A randomized trial comparing topotecan (1.5 mg/m²) to paclitaxel in cisplatin-pretreated patients reported equivalent efficacy (ORR: 20.5% vs. 13.2%) but better symptom control .

Cervical Cancer

Topotecan combined with cisplatin improved OS to 9.4 months vs. 6.5 months for cisplatin alone (p=0.017) in recurrent disease .

Comparative Studies and Combination Therapy

Topotecan vs. CAV

In a phase III trial (n=211), topotecan matched cyclophosphamide-doxorubicin-vincristine (CAV) in OS (25 vs. 24.7 weeks) but outperformed in symptom palliation (dyspnea, anorexia) .

Oral vs. IV Formulations

Synthesis and Manufacturing

Topotecan is synthesized via a Mannich reaction, reacting 10-hydroxycamptothecin with N,N-dimethylmethyleneiminium chloride under anhydrous conditions . Critical steps include:

  • Aminomethylation: Catalyzed by triethylamine in dichloromethane-isopropanol .

  • Purification: Chromatography to eliminate hydroxymethyl impurities (<0.1%) .

Future Directions

Ongoing research explores topotecan in pediatric sarcomas and leukemia . Nanoparticle formulations aim to enhance CNS delivery, while biomarker studies (e.g., TOP1 gene amplification) seek to predict response .

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